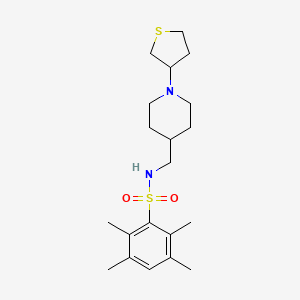![molecular formula C16H17N5O2S B2984809 N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(phenylthio)propanamide CAS No. 2034371-66-7](/img/structure/B2984809.png)
N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(phenylthio)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Aryl)-6-piperazin-1,2,4-triazolo[3,4-a]phthalazines have shown great potential as leishmanicidal agents . They have also shown potent cytotoxic activity against cancer strains with a modulation of potassium channels .
Synthesis Analysis
These compounds were derived from an optimization of phthalazine derivatives . They were encapsulated into PLA, PCL, and PLGA nanoparticles using a modified double-emulsion solvent evaporation procedure .Chemical Reactions Analysis
The encapsulates were prepared using a microemulsification method, achieving an encapsulation percentage between 89% and 99% for PLGA-, PLA-, and PCL-microparticles/nanoparticles .Physical And Chemical Properties Analysis
The encapsulation of triazolo-phthalazines was confirmed through UV-Vis or EDX analyses . From SEM analysis, two nanoparticle or microparticle/nanoparticle system-loaded TF1 or TF2 with mean sizes of 250, 400, 600–900, or 900–2000 nm were obtained for each of PLGA, PLA, and PCL polymeric matrices .Aplicaciones Científicas De Investigación
Antioxidant and Anticancer Activity
- Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, including compounds similar to N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(phenylthio)propanamide, have been investigated for their antioxidant and anticancer activities. These compounds, tested using the DPPH radical scavenging method, showed significant antioxidant activity. Notably, some derivatives demonstrated higher antioxidant activity compared to ascorbic acid. Their anticancer potential was also assessed through MTT assay against human glioblastoma and breast cancer cell lines, with certain derivatives showing notable cytotoxic effects against these cancer cells (Tumosienė et al., 2020).
Synthesis and Anti-Asthmatic Activities
- Novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides, a class of compounds similar to this compound, were synthesized and evaluated for their potential to inhibit bronchoconstriction in guinea pigs induced by platelet activating factor. Some of these compounds showed significant anti-asthmatic activity, indicating their potential value in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Antihistaminic Activity and Inhibition of Eosinophil Infiltration
- A series of [1, 2, 4]triazolo[1, 5-b]pyridazines, related to this compound, were synthesized and evaluated for their antihistaminic activity and ability to inhibit eosinophil infiltration. Some derivatives exhibited both antihistaminic activity and inhibitory effects on eosinophil chemotaxis, suggesting their potential as therapeutic agents for conditions such as atopic dermatitis and allergic rhinitis (Gyoten et al., 2003).
Alpha(1)-Adrenoceptor Antagonists
- In a study aimed at discovering alpha(1)-adrenoceptor blocking properties, compounds similar to this compound were synthesized and evaluated. These compounds were found to have good alpha(1)-adrenoceptor affinity and selectivity, indicating their potential in treating conditions influenced by these receptors (Betti et al., 2002).
Mecanismo De Acción
Direcciones Futuras
The microencapsulates/nanoencapsulates showed an acceptable drug release under physiological conditions, achieving a continuous release for up to 96 hours for most of the studied cases . From biological evaluation, encapsulation with PLGA and PLA showed a positive effect against the in vitro model of both parasites showing a decrease in their EC50 values compared with free compounds . Conversely, no improvement in trypanosomaticidal activity was found with PCL encapsulation . Importantly, it was found that either the small particle size of the capsulate system or facile drug release favored anti-trypanosomatid activity .
Propiedades
IUPAC Name |
N-[(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2S/c1-23-16-8-7-13-18-19-14(21(13)20-16)11-17-15(22)9-10-24-12-5-3-2-4-6-12/h2-8H,9-11H2,1H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJFKXOAYFNRCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN2C(=NN=C2CNC(=O)CCSC3=CC=CC=C3)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


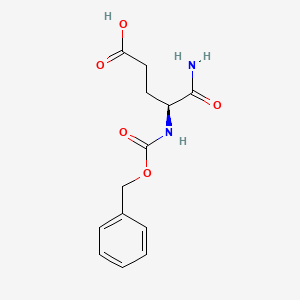
![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2984731.png)
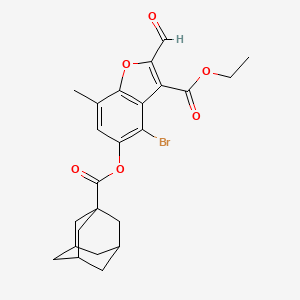

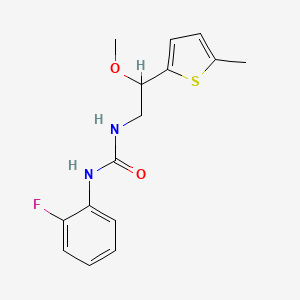
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2984736.png)

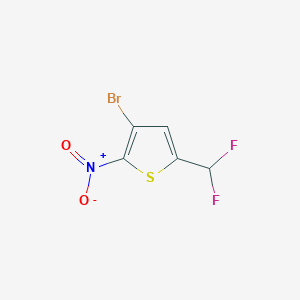
![N-[(2-Methyl-6-oxo-1H-pyridin-4-yl)methyl]but-2-ynamide](/img/structure/B2984741.png)
![8-ethoxy-1-(4-fluorophenyl)-3-(3-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2984743.png)

